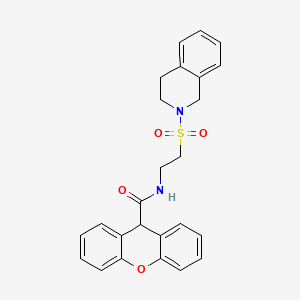

N-(2-((3,4-dihidroisoquinolin-2(1H)-il)sulfonil)etil)-9H-xanteno-9-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide” is a complex organic molecule. It contains a 3,4-dihydroisoquinoline moiety, which is a type of isoquinoline . Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,4-dihydroisoquinoline moiety would contribute to the aromaticity of the molecule, while the xanthene moiety would add to its structural complexity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups like the sulfonyl group and carboxamide group could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and degree of conjugation would all influence its properties .Aplicaciones Científicas De Investigación

Síntesis de Productos Naturales

La α-cianación oxidativa suave y altamente eficiente sin metales del compuesto de N-acil/sulfonil 1,2,3,4-tetrahidroisoquinolinas (THIQ) se ha logrado mediante la oxidación con DDQ y la posterior captura de iones iminio N-acil/sulfonil con (n-Bu)₃SnCN . Al emplear grupos N-acil/sulfonil fácilmente eliminables como grupos protectores, los investigadores han desbloqueado una amplia gama de aplicaciones en la síntesis de productos naturales. Por ejemplo, este método se utilizó para una síntesis total formal corta y eficiente de (±)-calycotomine en solo tres pasos.

Química Medicinal

El motivo estructural de la α-sustituida-1,2,3,4-tetrahidroisoquinolina (THIQ) se encuentra en varios productos naturales biológicamente activos y compuestos farmacéuticos. Algunos ejemplos incluyen:

- 1CTIQ (1, α-ciano-THIQ): Un inhibidor de la monoaminooxidasa .

- Noscapina (2, α-hidroximetil THIQ): Usada por sus propiedades antitusivas .

- Ecteinascidina 743 (3): Un agente anticancerígeno que contiene α-hidroximetil y α-carboxílico THIQs .

- Praziquantel (4): Un antihelmíntico con una estructura THIQ α-aminometil .

Síntesis Orientada a la Diversidad

Los investigadores han explorado la síntesis orientada a la diversidad utilizando compuestos relacionados. Por ejemplo, las reacciones secuenciales de 2-alquinil anilinas con cetonas condujeron a la síntesis de 2,2,3-sustituidos funcionalizados-2,3-dihidroquinolin-4(1H)-onas .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including the metabolism of fatty acids. It is involved in the regulation of genes involved in lipid and glucose metabolism, and it’s activation has been associated with increased fatty acid oxidation, improved lipid profiles, and increased metabolic rate .

Mode of Action

The compound binds to PPARδ, acting as a highly potent and isoform-selective inhibitor . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This binding inhibits the activity of PPARδ, thereby influencing the metabolic processes controlled by this receptor .

Biochemical Pathways

The inhibition of PPARδ affects various biochemical pathways related to lipid and glucose metabolism. It can lead to decreased fatty acid oxidation and altered lipid profiles. Additionally, it can influence glucose metabolism, potentially impacting energy homeostasis .

Pharmacokinetics

The compound’s potent and selective inhibition of pparδ suggests that it may have good bioavailability and reach its target effectively .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibition of PPARδ. This can lead to changes in lipid and glucose metabolism at the cellular level, potentially impacting processes such as energy production and storage .

Propiedades

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4S/c28-25(24-20-9-3-5-11-22(20)31-23-12-6-4-10-21(23)24)26-14-16-32(29,30)27-15-13-18-7-1-2-8-19(18)17-27/h1-12,24H,13-17H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRYTSDJVRRAQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2468147.png)

![methyl N-(3-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate](/img/structure/B2468148.png)

![N,N-diethyl-3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2468153.png)

![5,11-Dimethyltricyclo[8.2.0.0,4,7]dodeca-5,11-diene-5,11-dicarboxylate](/img/structure/B2468161.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2468163.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2468167.png)

![Ethyl 2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2468169.png)